molecular formula C18H22O2 B15174821 [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid CAS No. 919283-97-9

[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid

Cat. No.: B15174821
CAS No.: 919283-97-9
M. Wt: 270.4 g/mol
InChI Key: ONUQAPINPGPYJC-UHFFFAOYSA-N
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Description

[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid: is an organic compound with a complex structure that includes a cycloheptene ring and a phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of cycloheptanone with benzaldehyde to form the intermediate [2-(3-Phenylpropylidene)cycloheptanone]. This intermediate is then subjected to a Wittig reaction to introduce the acetic acid moiety, resulting in the final product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated double bonds.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.

Medicine: In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid
  • [2-(3-Phenylpropylidene)cyclopent-3-en-1-yl]acetic acid
  • [2-(3-Phenylpropylidene)cyclooct-3-en-1-yl]acetic acid

Comparison: Compared to these similar compounds, [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid has a larger ring size, which can influence its chemical reactivity and biological activity. The seven-membered ring in this compound provides a unique spatial arrangement that can enhance its binding affinity to certain molecular targets. Additionally, the presence of the phenylpropylidene group adds to its versatility in undergoing various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919283-97-9

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-[2-(3-phenylpropylidene)cyclohept-3-en-1-yl]acetic acid

InChI

InChI=1S/C18H22O2/c19-18(20)14-17-12-6-2-5-11-16(17)13-7-10-15-8-3-1-4-9-15/h1,3-5,8-9,11,13,17H,2,6-7,10,12,14H2,(H,19,20)

InChI Key

ONUQAPINPGPYJC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=CCCC2=CC=CC=C2)C(C1)CC(=O)O

Origin of Product

United States

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